Sepimostat
Overview
Description
Sepimostat is a chemical entity whose development involves intricate synthesis and understanding of its molecular structure, chemical reactions, and properties. The focus of chemical synthesis has shifted from purely structural considerations to the functional aspects, merging traditional synthetic approaches with nature's strategies for producing molecules with specific properties (Wu & Schultz, 2009).
Synthesis Analysis
The synthesis of complex molecules like Sepimostat often employs reticular synthesis, a conceptual approach that utilizes secondary building units to direct the assembly of ordered frameworks, aiming for materials designed to have predetermined structures, compositions, and properties (Yaghi et al., 2003). Moreover, the prediction of compound synthesis accessibility is based on reaction knowledge graphs, identifying the shortest reaction paths necessary for synthesis, which is crucial for prioritizing structures generated from generative models (Li & Chen, 2021).
Molecular Structure Analysis
The molecular structure of Sepimostat and similar compounds is pivotal in their synthesis. Studies like those on the manganese(II) selenide/selenolate cluster complexes provide insight into the synthesis, molecular structures, and the magnetic and optical properties of such complexes, offering a foundation for understanding Sepimostat's molecular structure (Eichhöfer et al., 2008).
Chemical Reactions and Properties
Chemical reactions central to Sepimostat's development involve complex interactions, such as those studied in the synthesis and structural analysis of pyridine‐2‐selenolates, revealing reaction intermediates and outcomes when interacting with electrophilic phosphorus(III) compounds (Laube et al., 2001).
Physical Properties Analysis
The physical properties of molecules like Sepimostat are critically analyzed through molecular modeling, as seen in studies of the alkanes, which use molecular volumes, surface areas, and other structural parameters to predict properties such as boiling points, molar volumes, and critical temperatures (Needham, Wei, & Seybold, 1988).
Chemical Properties Analysis
Understanding Sepimostat's chemical properties involves detailed analysis of its reactivity and interaction with biological systems. Chemical synthesis advancements allow for the creation of molecules with high purity and defined chemical properties, enabling novel protein science and potentially therapeutic applications (Kent, 2019).
Scientific Research Applications
Preventing Acute Alcohol Pancreatic Injury : Oral administration of sepimostat mesilate has been shown to prevent acute alcohol-induced pancreatic injury in rats, suggesting its potential therapeutic application in related human conditions (Yuasa et al., 1999).
Neuroprotective Effects : Sepimostat, along with nafamostat, may exert neuroprotective effects against excitotoxic retinal degeneration, particularly through NMDA receptor antagonism at the ifenprodil-binding site of the NR2B subunit. This indicates potential applications in neuroprotective therapies (Fuwa et al., 2019).
Inhibiting Complement Pathways in Glomerulonephritis : Sepimostat mesilate can inhibit the activity of all complement pathways in a dose-dependent manner, which delays the development of proteinuria in glomerulonephritis. This highlights its potential for therapeutic application in autoimmune diseases (Watanabe et al., 2011).
Application in Acute Pancreatitis : In a study on rats, FUT-187, which is related to sepimostat, improved parameters of acute pancreatitis by inhibiting the redistribution of cathepsin B in cerulein-induced acute pancreatitis (Wang et al., 1995).
Venous Thrombosis : FUT-187, another compound related to sepimostat, has been found to inhibit venous thrombosis in rats by enhancing fibrinolysis. This indicates potential applications in thrombosis treatments (Tsuruda et al., 2001).
Safety And Hazards
When handling Sepimostat, it’s recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
properties
IUPAC Name |
(6-carbamimidoylnaphthalen-2-yl) 4-(4,5-dihydro-1H-imidazol-2-ylamino)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O2/c22-19(23)16-2-1-15-12-18(8-5-14(15)11-16)28-20(27)13-3-6-17(7-4-13)26-21-24-9-10-25-21/h1-8,11-12H,9-10H2,(H3,22,23)(H2,24,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMRJOIUGPCVZPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)NC2=CC=C(C=C2)C(=O)OC3=CC4=C(C=C3)C=C(C=C4)C(=N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50146144 | |
Record name | Sepimostat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50146144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sepimostat | |
CAS RN |
103926-64-3 | |
Record name | Sepimostat [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103926643 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sepimostat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50146144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SEPIMOSTAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5ZFR16F4QQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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